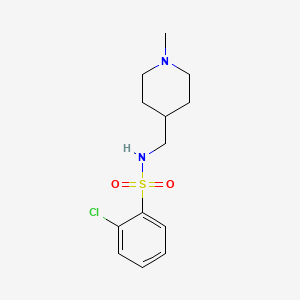

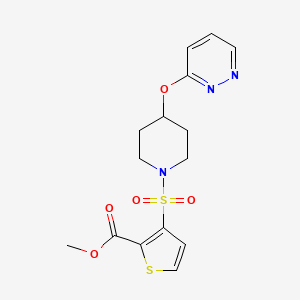

6-(4-Benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

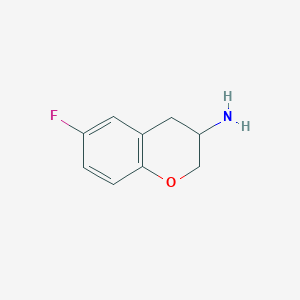

6-(4-Benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of piperidine derivatives and has a molecular formula of C18H21N5O2.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis Techniques : Substituted pyrimidine derivatives, including those related to "6-(4-Benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine," have been synthesized through reactions involving substituted amines and halogenated compounds. These compounds are characterized by their antibacterial and antifungal activities, indicating their potential in medicinal chemistry (Laxmi, Ravi, & Nath, 2019).

- Molecular Structures : Studies on symmetrically disubstituted aminopyrimidines have revealed polarized molecular-electronic structures conducive to extensive charge-assisted hydrogen bonding. This detailed structural information helps in understanding the molecular basis of their biological activities and potential applications in drug design (Quesada, Marchal, Melguizo, Low, & Glidewell, 2004).

Potential Therapeutic Applications

- Alzheimer's Disease : Derivatives of benzylpiperidin-N-benzylpyrimidin-4-amines, closely related to the query compound, have been evaluated for their multifunctional potential in Alzheimer's disease treatment. These compounds exhibit anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities, highlighting a promising approach for developing multi-targeted Alzheimer's therapeutics (Mohamed, Yeung, Vasefi, Beazely, & Rao, 2012).

Chemical Properties and Reactions

- Functionalized Nitroenamines : The reaction of related nitropyrimidines with primary amines has been shown to effectively afford nitroenamines with a carbamoyl group. This demonstrates the synthetic utility of these compounds in producing polysubstituted pyridones, which could have implications for developing new chemical entities (Nishiwaki, Mizukawa, Terai, Tohda, & Ariga, 2000).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for “6-(4-Benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine” is not mentioned in the literature, piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals .

Propriétés

IUPAC Name |

6-(4-benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c17-15-14(21(22)23)16(19-11-18-15)20-8-6-13(7-9-20)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBXRADIAFAIHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC(=C3[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2502398.png)

![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide](/img/structure/B2502400.png)

![3-[(2-chlorophenyl)methyl]-4-oxo-N-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2502402.png)

![(E)-3-[2-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2502409.png)

![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2502411.png)

![{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile](/img/structure/B2502415.png)